[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol
Description
Properties
IUPAC Name |
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-1-4(3-16)2-6(15-5)8(12,13)14/h1-2,16H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVZPATWMLNESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253599 | |
| Record name | 4-Pyridinemethanol, 2,6-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353878-03-1 | |
| Record name | 4-Pyridinemethanol, 2,6-bis(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinemethanol, 2,6-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Compound Overview
[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol has a molecular formula of C8H5F6NO and a molecular weight of 245.12 g/mol. The compound features a pyridine core with two trifluoromethyl groups at positions 2 and 6, and a hydroxymethyl group at position 4. Its IUPAC name is [2,6-bis(trifluoromethyl)-4-pyridinyl]methanol.
Synthetic Approaches
The preparation of this compound typically involves a multi-step synthesis starting from 2,6-bis(trifluoromethyl)pyridine. Below are the primary synthetic routes:
Synthesis via 2,6-Bis(trifluoromethyl)pyridine
The key precursor, 2,6-bis(trifluoromethyl)pyridine (CAS: 455-00-5), can be synthesized through a copper-mediated trifluoromethylation of 2,6-dibromopyridine. This approach involves:
- Formation of CuCF3 reagent from (trifluoromethyl)trimethylsilane and silver fluoride
- Reaction of the CuCF3 with 2,6-dibromopyridine to introduce the trifluoromethyl groups
The detailed procedure is as follows:
- A mixture of AgF (1.27 g, 10 mmol) in 10 mL of DMF is stirred
- Me3SiCF3 (1.7 g, 12 mmol) is added at room temperature
- After stirring for 20 minutes, copper powder (1.0 g, 15 mmol) is added
- The mixture is stirred for 4 hours to complete the formation of CuCF3
- 2,6-Dibromopyridine (4.5 mmol) is added
- The reaction mixture is stirred at 75°C for 4 hours
- The reaction is monitored by 19F NMR until signals of CuCF3 are no longer detected
- The mixture is filtered, poured into water, and extracted with diethyl ether
- The organic layer is dried over MgSO4, and the solvent is evaporated
- The product is purified by distillation or crystallization
This method yields 2,6-bis(trifluoromethyl)pyridine with approximately 92% yield.
Functionalization at the 4-Position
Once 2,6-bis(trifluoromethyl)pyridine is obtained, the introduction of the hydroxymethyl group at the 4-position can be achieved through several approaches:
Lithiation-Formylation-Reduction Sequence
- Selective lithiation at the 4-position using lithium diisopropylamide (LDA) or n-butyllithium at low temperature
- Reaction with a formylating agent (e.g., DMF or ethyl formate)
- Reduction of the resulting aldehyde with sodium borohydride or other reducing agents
Direct Hydroxymethylation
Alternative approaches may involve direct hydroxymethylation reactions or functional group interconversions from other 4-substituted 2,6-bis(trifluoromethyl)pyridine derivatives.
Purification and Characterization
The final product, this compound, requires careful purification to achieve the desired purity. Common purification methods include:
- Column chromatography using silica gel
- Recrystallization from appropriate solvent systems
- Preparative HPLC for high-purity requirements
Characterization of the compound typically involves:
- NMR spectroscopy (1H, 13C, and 19F NMR)
- Mass spectrometry
- Infrared spectroscopy
- Elemental analysis
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the pyridine ring or the trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Synthesis of Fluorinated Compounds : [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol serves as a crucial intermediate in the synthesis of various fluorinated compounds. The trifluoromethyl groups increase the lipophilicity and metabolic stability of the resulting compounds, making them suitable for pharmaceutical applications .
Reactivity and Transformations
- Oxidation and Reduction : The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids, while the pyridine ring can undergo reduction to produce dihydropyridine derivatives. These transformations are essential for creating diverse chemical entities with tailored properties .
| Reaction Type | Example Products |
|---|---|
| Oxidation | Aldehydes, Carboxylic Acids |
| Reduction | Dihydropyridine Derivatives |
| Substitution | Functionalized Pyridine Derivatives |
Biological Applications
Fluorescent Probes
- Investigation in Biological Systems : The compound has been explored for its potential as a fluorescent probe due to its unique electronic properties. Its ability to penetrate cell membranes effectively allows it to interact with various biological targets, making it useful in cellular imaging and diagnostics .
Therapeutic Potential
- Drug Development : Research has indicated that this compound may possess therapeutic effects against specific diseases. Studies are ongoing to evaluate its efficacy and mechanisms of action in relation to various targets within biological systems .
Industrial Applications
Specialty Chemicals Production
- Material Science : The compound is utilized in the production of specialty chemicals and materials that require enhanced stability and performance. Its fluorinated nature contributes to improved chemical resistance and durability in end products .
Case Studies
- Synthesis of Fluorinated Pyridines :
-
Biological Evaluation :
- In a recent investigation, this compound was evaluated for its potential as an anti-cancer agent. Preliminary results indicated promising cytotoxic effects against certain cancer cell lines, warranting further exploration into its therapeutic applications.
Mechanism of Action
The mechanism of action of [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups increase the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol with three analogous pyridine derivatives:
Key Observations:
Substituent Electronic Effects: The -CF₃ groups in this compound are strongly electron-withdrawing, which increases the acidity of the hydroxymethyl group compared to sulfur-containing analogs (-SCH₃, -SC₂H₅) or methoxy (-OCH₃) derivatives . Sulfur-containing analogs exhibit lower electronegativity, which may enhance solubility in non-polar solvents compared to the fluorinated compound .
Synthesis Challenges: The sulfur-containing analogs were synthesized with high yields (90–94%) via nucleophilic substitution reactions using sodium thiomethoxide or similar reagents .
Biological Activity: Both (2,6-bis(methylthio)pyridin-4-yl)methanol and (2,6-bis(ethylthio)pyridin-4-yl)methanol are intermediates in anti-tuberculosis agents, suggesting that this compound could also exhibit bioactivity due to its structural similarity .
Comparison with Heterocyclic Analogs
2.6-Bis(trifluoromethyl)-4-hydroxyquinoline
- Structural Difference: This compound features a fused benzene ring (quinoline core) instead of a pyridine ring, altering its electronic properties and conjugation .
- Applications: Market analysis highlights its use in pharmaceuticals, though its commercial availability is better documented compared to this compound, which is listed as discontinued in some catalogs .
Commercial and Industrial Viability
- This compound is listed as discontinued by CymitQuimica, suggesting challenges in large-scale production or niche demand .
- In contrast, sulfur-containing analogs like (2,6-bis(methylthio)pyridin-4-yl)methanol are synthesized with high yields, indicating better scalability for research applications .
Biological Activity
[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity and stability, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 245.12 g/mol. The trifluoromethyl groups at positions 2 and 6 significantly influence the compound's reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of Pyridine Derivative : Starting from a pyridine precursor, trifluoromethylation can be achieved using reagents such as CF3SO2Na.
- Hydroxymethylation : The introduction of the hydroxymethyl group can be accomplished through formylation followed by reduction.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyridine rings have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Summary of Antimicrobial Activities
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| This compound | MRSA | Moderate to High |
| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | E. coli | Submicromolar |
| 2-Pyridinyl-N-(4-aryl)piperazine derivatives | Various bacteria | Selective inhibition |
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may inhibit specific enzymes critical for bacterial cell viability, such as phosphopantetheinyl transferases (PPTases), which are essential for bacterial metabolism .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of various pyridine derivatives against MRSA. The results indicated that this compound showed comparable efficacy to established antibiotics at submicromolar concentrations.
- Toxicity Assessment : In vitro assays demonstrated that while exhibiting antibacterial activity, the compound did not induce significant cytotoxicity in human cell lines, suggesting a favorable therapeutic index .
- Fluorinated Derivatives : Research into fluorinated derivatives of pyridine has revealed enhanced biological activity due to increased lipophilicity and improved interaction with biological targets .
Q & A
Q. What synthetic methodologies are effective for preparing [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol?
The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, Mitsunobu reactions are effective for introducing the methanol group onto pyridine cores, as demonstrated in analogous terpyridine syntheses . Key steps include protecting the hydroxyl group during trifluoromethylation to avoid side reactions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Q. How should researchers characterize this compound spectroscopically?
- NMR : and NMR are critical. The methanol proton appears as a singlet (~4.8 ppm), while CF groups show distinct signals near -63 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 272.26).
- IR : O-H stretching (~3200–3500 cm) and C-F vibrations (~1100–1250 cm) are diagnostic.
Q. What purification strategies are optimal for isolating this compound?
Use silica gel chromatography with a gradient of ethyl acetate in hexane (10% → 50%). For large-scale purification, recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals. Monitor via TLC (R ~0.3 in 30% ethyl acetate/hexane) .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination chemistry?
The pyridine nitrogen and hydroxyl oxygen can act as donor sites. In cobalt(II) complexes, analogous ligands form octahedral geometries via N,O-chelation, as seen in thiocyanate-bridged structures . X-ray crystallography (e.g., SHELXL refinement ) reveals bond lengths (Co-N: ~2.1 Å, Co-O: ~2.0 Å) and hydrogen-bonding networks (O-H⋯S, ~2.8 Å) stabilizing the lattice .
Q. What computational approaches predict the compound’s physicochemical properties?
Quantum chemical calculations (DFT/B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps (~4.5 eV), indicating potential in optoelectronics. QSPR models correlate logP (~2.8) and solubility (<1 mg/mL in water) with substituent effects . Molecular dynamics simulations assess conformational stability in solvents like DMF.
Q. How is this compound utilized in electroluminescent materials?
Derivatives with iridium(III) centers exhibit orange-red emission (λ ~590 nm) due to ligand-to-metal charge transfer. Device efficiency (e.g., external quantum efficiency ~12%) is optimized by tuning the pyridine substituents to enhance electron transport . Performance is evaluated via cyclic voltammetry (E ~-1.2 V vs. Ag/AgCl) and electroluminescence spectra.
Q. What crystallographic challenges arise in resolving its metal complexes?
High-resolution data (d <0.8 Å) are required for accurate refinement. For example, a zinc complex crystallizes in the triclinic space group P1 with unit cell parameters a=9.565 Å, b=12.969 Å, c=13.652 Å, α=115.656°, β=94.646°, γ=91.621° . Twinning and disorder in CF groups necessitate SHELXD for structure solution and OLEX2 for visualization .
Q. How do substituent effects influence reactivity in cross-coupling reactions?
The electron-withdrawing CF groups activate the pyridine ring toward Suzuki-Miyaura coupling. Steric hindrance at the 2,6-positions directs substitution to the 4-methanol position. Kinetic studies (GC-MS monitoring) show 85% yield using Pd(PPh)/KCO in DMF at 80°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
